3-(Furan-3-yl)-2-methylpropanoic acid
Overview
Description
“3-(Furan-3-yl)-2-methylpropanoic acid” is a chemical compound that contains a furan ring. Furan is a five-membered aromatic heterocycle containing one oxygen atom . It’s important to note that the specific compound “this compound” is not widely studied, and there is limited information available about it.
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed on the basis of hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .
Chemical Reactions Analysis
Under applied reaction conditions, the hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation . The further oligomerization proceeds through the addition of 1a or its hydrated derivatives and, thus, the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .
Future Directions
Furan compounds are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs . Therefore, the future directions for “3-(Furan-3-yl)-2-methylpropanoic acid” could involve exploring its potential applications in various fields, including the manufacture of bio-based materials .
Mechanism of Action
Mode of Action
- 3-(Furan-3-yl)-2-methylpropanoic acid can undergo hydroarylation reactions. These reactions involve the addition of arenes (aromatic compounds) to the carbon-carbon double bond of the furan ring. The resulting product is a 3-aryl-3-(furan-2-yl)propenoic acid derivative . The O,C-diprotonated forms of the starting furan acids and esters are likely reactive electrophilic species during these transformations. The synthesized compounds exhibit good antimicrobial activity against yeast-like fungi Candida albicans, as well as suppression of Escherichia coli and Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
3-(Furan-3-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in scavenging reactive oxygen species and reducing oxidative damage . Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can influence various metabolic pathways .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect gene expression by acting as a ligand for transcription factors, thereby influencing the transcription of genes involved in stress responses and metabolic processes . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For instance, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby affecting lipid homeostasis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities . Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may have beneficial effects, such as reducing oxidative stress and improving metabolic function . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold doses beyond which the adverse effects become significant . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and the levels of key metabolites in cells . Additionally, this compound can interact with cofactors, such as NADH and FADH2, which are essential for its metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For example, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can influence its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for its biological activity and effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its subcellular localization can determine its interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
3-(furan-3-yl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(8(9)10)4-7-2-3-11-5-7/h2-3,5-6H,4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWJBJHTUGGZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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